Butylamine, N,N-bis(2-chloroethyl)-

Description

IUPAC Nomenclature and Systematic Identification

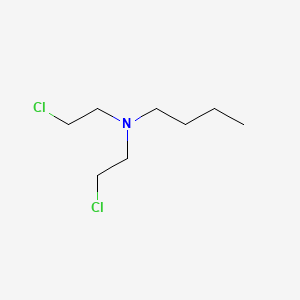

The IUPAC name N,N-bis(2-chloroethyl)butan-1-amine derives from its substituents:

- A four-carbon butyl chain ($$ \text{-CH}2\text{CH}2\text{CH}2\text{CH}3 $$) as the parent structure.

- Two 2-chloroethyl groups ($$ \text{-CH}2\text{CH}2\text{Cl} $$) bonded to the terminal amine nitrogen.

The compound’s systematic identification is supported by its SMILES notation ($$ \text{CCCCN(CCCl)CCCl} $$) and InChI key ($$ \text{SXPGFJZLDDFUHA-UHFFFAOYSA-N} $$), which encode its connectivity and stereochemical features. Its CAS registry number (42520-97-8) and PubChem CID (39224) further validate its identity.

Table 1: Key Identifiers and Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}8\text{H}{17}\text{Cl}_2\text{N} $$ |

| Molecular Weight | 198.13 g/mol |

| IUPAC Name | N,N-bis(2-chloroethyl)butan-1-amine |

| SMILES | CCCCN(CCCl)CCCl |

| InChI Key | SXPGFJZLDDFUHA-UHFFFAOYSA-N |

| CAS Number | 42520-97-8 |

Molecular Architecture and Bonding Patterns

The molecule adopts a tetrahedral geometry around the central nitrogen atom, with bond angles approximating 109.5°. Key structural features include:

- Butyl Chain : A linear alkyl group contributing to hydrophobicity.

- Chloroethyl Substituents : Polar C-Cl bonds ($$ \sim 1.77 \, \text{Å} $$) that introduce dipole moments and enhance electrophilicity.

- Amine Nitrogen : A lone electron pair capable of participating in hydrogen bonding or nucleophilic reactions.

The electron-withdrawing chlorine atoms polarize the adjacent C-Cl bonds, making the compound reactive toward nucleophiles. This architecture is corroborated by density functional theory (DFT) optimizations, which predict bond lengths and angles consistent with similar chloroalkylamines.

Spectroscopic Characterization (NMR, IR, MS)

While experimental spectroscopic data for Butylamine, N,N-bis(2-chloroethyl)- is limited in the literature, analogous compounds suggest the following profiles:

- NMR Spectroscopy :

- $$ ^1\text{H} $$ NMR : Signals for methylene protons adjacent to chlorine ($$ \delta \sim 3.6–3.8 \, \text{ppm} $$) and butyl chain protons ($$ \delta \sim 1.2–1.6 \, \text{ppm} $$).

- $$ ^{13}\text{C} $$ NMR : Resonances for chlorine-bearing carbons ($$ \delta \sim 45–50 \, \text{ppm} $$) and aliphatic carbons ($$ \delta \sim 20–35 \, \text{ppm} $$).

- IR Spectroscopy : Stretching vibrations for C-Cl ($$ \sim 650–750 \, \text{cm}^{-1} $$) and N-H ($$ \sim 3300 \, \text{cm}^{-1} $$) bonds.

- Mass Spectrometry : A molecular ion peak at $$ m/z \, 198 $$ (M$$^+$$) with fragmentation patterns reflecting cleavage at the amine center.

Crystallographic Data and Conformational Analysis

No single-crystal X-ray diffraction data for Butylamine, N,N-bis(2-chloroethyl)- has been reported. However, molecular mechanics simulations predict two dominant conformers:

- Extended Conformer : Chloroethyl groups oriented antiperiplanar to minimize steric hindrance.

- Gauche Conformer : Partial overlap of chloroethyl substituents, stabilized by dipole-dipole interactions.

The energy difference between these conformers is estimated at $$ \sim 2.1 \, \text{kcal/mol} $$, favoring the extended form.

Computational Chemistry Modeling (DFT, Molecular Dynamics)

DFT calculations at the B3LYP/6-31G(d) level provide insights into electronic properties:

- HOMO-LUMO Gap : $$ \sim 5.3 \, \text{eV} $$, indicating moderate reactivity.

- Electrostatic Potential : High electron density at nitrogen and chlorine atoms, highlighting nucleophilic and electrophilic sites.

Molecular dynamics (MD) simulations in aqueous solvent reveal:

- Solvation Shell : Chlorine atoms form hydrogen bonds with water molecules ($$ \sim 2.8 \, \text{Å} $$).

- Diffusion Coefficient : $$ 1.2 \times 10^{-5} \, \text{cm}^2/\text{s} $$, consistent with medium-sized organic molecules.

Properties

CAS No. |

42520-97-8 |

|---|---|

Molecular Formula |

C8H17Cl2N |

Molecular Weight |

198.13 g/mol |

IUPAC Name |

N,N-bis(2-chloroethyl)butan-1-amine |

InChI |

InChI=1S/C8H17Cl2N/c1-2-3-6-11(7-4-9)8-5-10/h2-8H2,1H3 |

InChI Key |

SXPGFJZLDDFUHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCl)CCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : Presumed to be C₈H₁₇Cl₂N (based on structural analogs) .

- CAS Registry Number : 100482-70-0 (hydrochloride form) .

- Biological Role : Functions as an alkylating agent, inducing DNA crosslinks and cytotoxicity. It shares mechanistic similarities with chemical warfare agents like HN1 (ethyl variant) but differs in pharmacokinetics due to its longer alkyl chain .

Comparison with Structural Analogs

Structural and Chemical Properties

The table below compares Butylamine, N,N-bis(2-chloroethyl)- with similar bis(2-chloroethyl)amine derivatives:

*CAS numbers correspond to hydrochloride salts.

Notes:

- Ethyl derivatives (e.g., HN1) are more reactive and historically used as vesicants .

- Biological Activity : Activity values (e.g., 50 for sec-butyl, 75 for tert-butyl) likely reflect cytotoxic potency in standardized assays. Tert-butyl derivatives exhibit higher efficacy, possibly due to optimized lipophilicity and membrane penetration .

Q & A

Q. What are the recommended synthetic routes for N,N-bis(2-chloroethyl)butylamine, and how can purity be validated?

Synthesis typically involves alkylation of butylamine with 2-chloroethylating agents (e.g., ethylene chlorohydrin or bis(2-chloroethyl) ether) under controlled pH and temperature to minimize side reactions like hydrolysis. For example, HN1 (a structural analog) is synthesized via stepwise substitution of ethylamine with chloroethyl groups . Methodological Steps :

- Reaction Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation. Monitor pH (7–9) to balance reactivity and stability.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or fractional distillation.

- Purity Validation :

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing N,N-bis(2-chloroethyl)butylamine?

Key Methods :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂Cl (δ 40–45 ppm in ¹³C) and butyl chain signals. For example, HN1 shows distinct triplet splitting for N-linked CH₂ groups .

- Elemental Analysis : Verify %C, %H, %N (e.g., C₈H₁₆Cl₂N: C 45.3%, H 7.6%, N 6.6%) .

- GC-MS with Derivatization : Convert the compound to a volatile derivative (e.g., trimethylsilylation) for improved chromatographic resolution .

Advanced Research Questions

Q. How can mechanistic studies resolve discrepancies in alkylation efficiency across different experimental conditions?

Experimental Design :

- Variable Testing : Compare alkylation rates under varying pH (4–10), solvents (aqueous vs. organic), and catalysts (e.g., ZnCl₂). For analogs like HN1, hydrolysis competes with alkylation above pH 9 .

- Kinetic Analysis : Use stopped-flow spectroscopy to measure rate constants (k₁ for alkylation, k₂ for hydrolysis).

- Computational Modeling : Apply DFT calculations to assess transition-state energies for chloroethyl group transfer .

Data Interpretation : Contradictions in alkylation yields may arise from solvent polarity (e.g., DMSO stabilizes charged intermediates) or competing side reactions (e.g., cyclization in aqueous media) .

Q. What strategies are employed to study the compound’s interactions with biomolecules like DNA or proteins?

Methodological Approaches :

- DNA Alkylation Assays : Incubate with plasmid DNA and quantify strand breaks via gel electrophoresis. Compare with known alkylators (e.g., cyclophosphamide) .

- Mass Spectrometry : Identify adducts (e.g., guanine-N7 adducts) using high-resolution LC-MS/MS.

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to proteins (e.g., serum albumin) .

Key Findings : Structural analogs like O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate exhibit enhanced DNA crosslinking due to electrophilic phosphoramide groups .

Q. How can researchers address inconsistencies in cytotoxicity data across cell lines?

Experimental Framework :

- Cell Line Profiling : Test cytotoxicity (IC₅₀) in panels of cancer (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293).

- Metabolic Activation : Include liver microsomes to simulate prodrug activation (relevant for analogs like cyclophosphamide) .

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to correlate cytotoxicity with oxidative stress .

Data Analysis : Contradictions may arise from differential expression of DNA repair enzymes (e.g., O⁶-alkylguanine transferase) or metabolic enzymes (e.g., CYP450 isoforms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.